3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide
Description
3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide (CAS: 832739-18-1) is a benzohydrazide derivative with the molecular formula C₁₅H₁₅ClN₂O₂ and a molecular weight of 290.74 g/mol . Its structure features a benzohydrazide core substituted with a 4-chloro-2-methylphenoxymethyl group. This compound belongs to a broader class of hydrazide–hydrazones, which are known for diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-13(16)5-6-14(10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWFWGCQNBTZKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Reaction Scheme
The general reaction scheme can be summarized as follows:
- Formation of Acylhydrazide :
- Condensation to Form Benzohydrazide :
3.1. Oxidation Reactions
3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide can undergo oxidation reactions, which may lead to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
3.2. Reduction Reactions
Reduction reactions can also be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into various amines or alcohols.
3.3. Substitution Reactions
The chloro group present in the compound is a site for nucleophilic substitution reactions, allowing for the formation of various substituted derivatives. These reactions can be facilitated by nucleophiles such as amines or alcohols.
3.4. Hydrolysis Reactions
Hydrolysis can occur under acidic or basic conditions, potentially leading to the breakdown of the hydrazone linkage and yielding phenolic and hydrazine products.
Biological Activity and Research Findings
Research has indicated that derivatives of this compound exhibit significant biological activity, particularly as β-glucuronidase inhibitors, which are relevant in pharmacological contexts.
Table: Biological Activity Data
| Compound | IC50 (µM) | Activity Description |
|---|---|---|
| Compound 1 | 9.20 ± 0.32 | Fivefold better than standard D-saccharic acid |
| Compound 2 | Inactive | Methoxy group at para position |
| Compound 5 | 9.47 ± 0.16 | Excellent activity with ortho nitro group |
This data suggests that specific substitutions on the benzene ring significantly influence biological activity, highlighting the importance of structural modifications in drug design .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that hydrazone derivatives, including 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the chloro and phenoxy groups in the structure enhances its interaction with microbial targets.
Anticancer Properties
Compounds containing hydrazone moieties have been studied for their anticancer activities. The structural characteristics of this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
Analytical Chemistry
Analytical Applications
The compound has been utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric determinations. For instance, it can be employed in the detection of heavy metals in environmental samples, providing a reliable method for monitoring pollution levels .
Chromatographic Techniques
this compound has also been applied in chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its unique chemical properties allow for effective separation and quantification of compounds in complex mixtures .
Biochemical Applications
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research on similar hydrazone derivatives indicates their ability to inhibit enzymes such as β-glucuronidase, which plays a role in various metabolic processes. This inhibition can be crucial in drug development aimed at treating diseases linked to enzyme dysregulation .
Buffering Agent
In biochemistry, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture applications where maintaining a stable pH is essential for cell viability and function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition results in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
The position and nature of substituents on the benzohydrazide scaffold significantly influence biological activity:
- Electron-donating vs. electron-withdrawing groups: Methoxy (OMe) groups (electron-donating) on the benzohydrazide moiety, as in compounds 9h-j (IC₅₀: 9.6–16.4 µM against cholinesterases), enhance enzyme inhibition compared to electron-withdrawing groups like chloro . In contrast, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide features a chloro substituent (electron-withdrawing), which may alter binding affinity or metabolic stability compared to methoxy analogs.
- Halogenated derivatives :
- Fluorinated benzohydrazides (e.g., B2-B5 ) exhibit increased lipophilicity and cytotoxicity (IC₅₀: 0.0316 µM in lung cancer cells) due to fluorine’s electronegativity and small atomic radius .
- Bromo- and chlorinated Schiff base derivatives (e.g., compounds 1 and 2 in –14) demonstrate potent antibacterial activity, suggesting halogenation enhances membrane permeability or target interactions .
Heterocyclic Modifications
- Benzimidazole hybrids : Compounds like 5a (4-(6-chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide) show exceptional cytotoxicity (IC₅₀: 0.0316 µM), outperforming cisplatin, likely due to dual targeting via benzimidazole and hydrazide motifs .
- Schiff base derivatives : Hydrazones (e.g., 2o , 2p ) with trifluoromethyl groups exhibit balanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (IC₅₀: 19.1–881.1 µM), highlighting the role of the imine bond (C=N) in enzyme interaction .
Enzyme Inhibition
Anticancer Activity
Key Insight : While the target compound lacks a benzimidazole or fluorinated aryl group, its chloro substituent may still confer moderate cytotoxicity through DNA intercalation or apoptosis induction.
Physicochemical and Structural Comparisons
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Features |
|---|---|---|---|
| This compound | 290.74 | ~3.2 | Chloro, methylphenoxy |
| 5a (Benzimidazole derivative) | ~400 | ~4.5 | Dichlorobenzylidene, benzimidazole |
| B2 (Fluoro derivative) | 355.16 | ~2.8 | Fluoro, phthalazinone |
Key Insight : Higher molecular weight and lipophilicity in benzimidazole hybrids correlate with enhanced membrane permeability and target engagement.
Substituent Position Effects
- Ortho vs. para substitution : Methoxy groups at the 3-position (e.g., 9i) yield stronger cholinesterase inhibition than 2- or 4-position analogs .
- Chloro placement : In Schiff base derivatives (–14), chloro at the 4-position (vs. nitro or bromo) improves antibacterial activity, suggesting steric and electronic optimization .
Biological Activity
3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide is a compound that falls within the class of hydrazides and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Antimicrobial Activity
Hydrazides, including this compound, have been reported to exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains. For instance, a related hydrazide compound displayed an MIC (Minimum Inhibitory Concentration) of 3.91 µg/mL against Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound | 3.91 | Staphylococcus aureus |
Anticancer Activity
Research has indicated that hydrazides can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of hydrazides have shown IC50 values in the low micromolar range against leukemia and solid tumor cell lines. In vitro studies using MTT assays revealed that certain derivatives had significant antiproliferative activity .
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (Liver Cancer) | TBD |
| Related Compound | MDA-MB-435 (Melanoma) | 2.09 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding β-glucuronidase inhibition. Related compounds demonstrated promising IC50 values ranging from 9.20 to 30.7 µM, indicating a strong inhibitory effect compared to standard inhibitors .
| Compound ID | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 1 | 9.20 ± 0.32 | β-glucuronidase |
| 5 | 9.47 ± 0.16 | β-glucuronidase |
| Standard | 48.4 ± 1.25 | D-saccharic acid |
Case Studies
- Anticancer Efficacy : A study evaluated various hydrazide derivatives against multiple cancer cell lines, revealing that modifications in the molecular structure significantly influenced their cytotoxicity profiles. The most potent derivative exhibited an IC50 value significantly lower than established anticancer drugs .
- Antimicrobial Testing : Another research effort focused on the antibacterial properties of hydrazides, where several compounds were tested against common pathogens. The results indicated that structural variations led to enhanced antimicrobial activity, establishing a correlation between structure and function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
